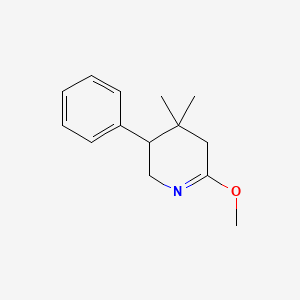

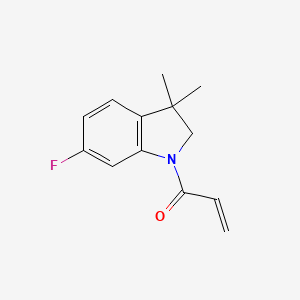

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile, also known as TIPS-iodoacetonitrile, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis and Functionalization

A study by Wu et al. (2014) introduces a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles via the reaction of trimethylsilyl cyanide and o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions. This method underscores the importance of trimethylsilyl groups in facilitating nucleophilic addition reactions, a principle that can be extrapolated to the synthesis and functionalization of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile (Wu, Gao, Chen, & Zhou, 2014).

Catalysis and Selective Reactions

In the realm of catalysis, the work by Saikia et al. (2016) demonstrates the N-acetylation of amines using acetonitrile as an acylating agent, facilitated by in situ generated trimethylsilyl iodide under microwave heating. This study highlights the catalytic potential of trimethylsilyl-containing compounds in selective transformations, suggesting possible catalytic roles for 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile in similar contexts (Saikia, Hussain, Suri, & Pahari, 2016).

Deprotection Strategies

Mohammadpoor-Baltork et al. (2000) discuss an efficient method for the deprotection of trimethylsilyl (TMS) ethers, highlighting the utility of trimethylsilyl groups in protecting functional groups during synthetic procedures. This relevance underlines the potential utility of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile in synthetic strategies, especially in deprotection steps (Mohammadpoor‐Baltork, Amini, & Farshidipoor, 2000).

Oxidation and Functional Group Transformations

The research on oxidative transformations, such as the study by Aizpurua and Palomo (1983), sheds light on the role of trimethylsilyl chlorochromate in the oxidation of alcohols and selective oxidation reactions. This indicates the broader applicability of silicon-containing compounds in oxidative chemistry, hinting at the potential of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile in similar oxidation processes (Aizpurua & Palomo, 1983).

特性

IUPAC Name |

2-(3-iodophenyl)-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INOSi/c1-15(2,3)14-11(8-13)9-5-4-6-10(12)7-9/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINWETQORAVXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC(=CC=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)

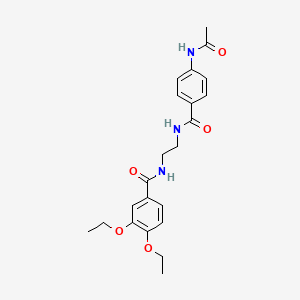

![[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2976639.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide](/img/structure/B2976641.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)

![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)

![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)